

Gosogliptin Core Profile & Quantitative Data

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Compound Focus: Gosogliptin

CAS No.: 869490-47-1

Cat. No.: S004125

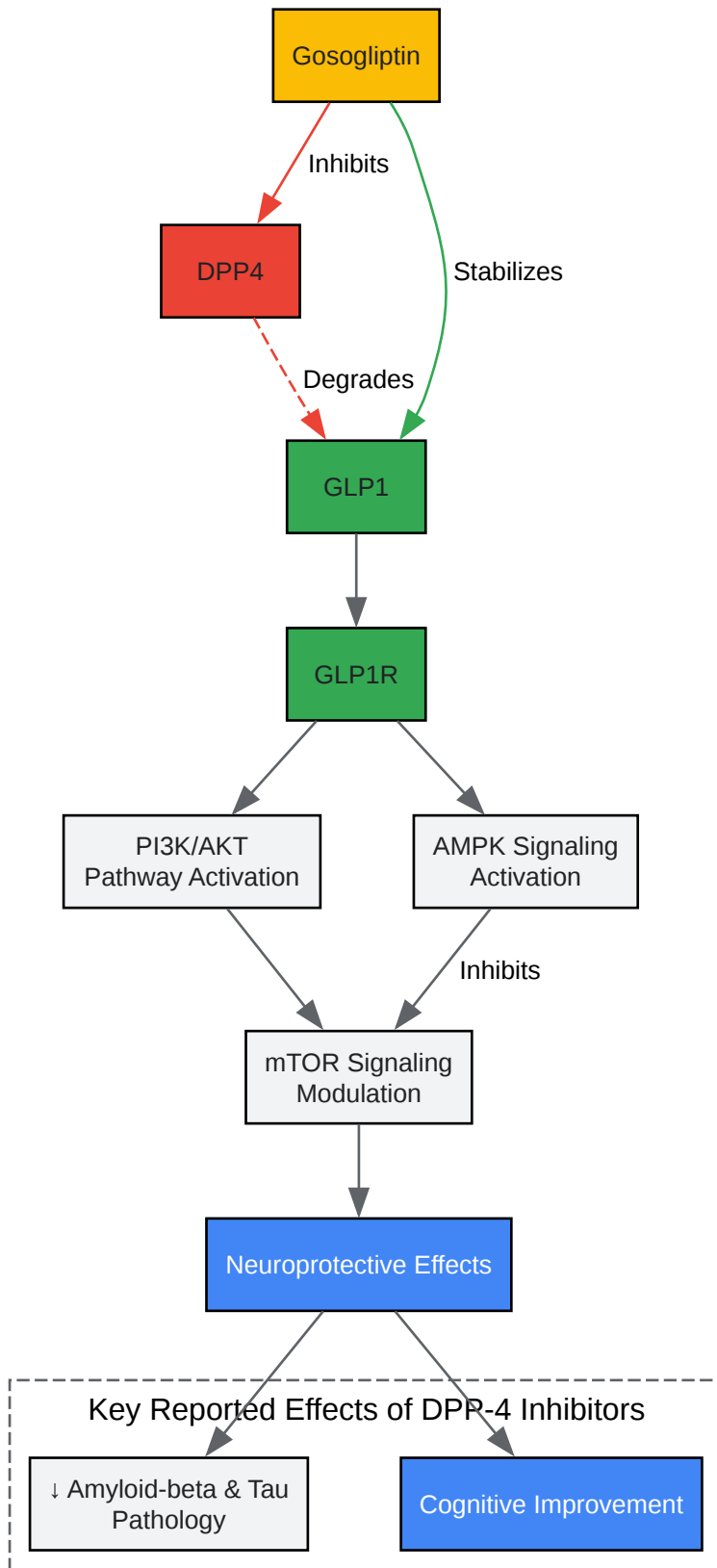
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The table below summarizes the fundamental chemical, biological, and development data for **Gosogliptin**.

Property	Description
CAS Number	869490-23-3 (free base); 869490-47-1 (dihydrochloride) [1]
Molecular Formula	$C_{17}H_{24}F_2N_6O$ [2] [3]
Molecular Weight	366.41 g/mol [2] [4]
Mechanism of Action	Potent, selective, competitive, and orally active inhibitor of Dipeptidyl Peptidase-4 (DPP-4) [2] [3]
Primary Pharmacologic Effect	Increases levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), enhancing glucose-dependent insulin secretion [2] [3]
DPP-4 Inhibition (IC ₅₀)	13 nM [1]
Selectivity	>200-fold selective for DPP-4 over related enzymes (DPP-2, DPP-3, DPP-8, DPP-9, FAP, etc.) [4]
Latest Development Stage	Phase II (Discontinued by Pfizer; licensed to SatRx for further development) [1]

Gosogliptin in Neurological Research: Proposed Mechanisms

Although direct studies on **Gosogliptin** in neurological models are not available in the search results, established science on DPP-4 inhibitors suggests a plausible mechanism for investigating its neuroprotective potential. The following diagram illustrates this proposed pathway, linking **Gosogliptin**'s action to effects observed with other DPP-4 inhibitors in Alzheimer's disease research.



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The diagram above shows how **Gosogliptin** may produce neuroprotective effects. The key supporting evidence from related DPP-4 inhibitors includes:

- **Reduced Amyloid-Beta and Tau Pathology:** The DPP-4 inhibitor linagliptin has been shown to protect neurons against amyloid-beta-induced cytotoxicity and tau hyper-phosphorylation [5].
- **Improved Mitochondrial Function:** Linagliptin alleviated amyloid-beta-induced mitochondrial dysfunction and ROS generation [5].
- **Anti-inflammatory Effects:** Chronic administration of sitagliptin in a mouse model was associated with increased brain GLP-1 levels and reduced neuroinflammation [5].

Experimental Protocol Considerations

Based on the general pharmacological data for **Gosogliptin**, here are key considerations for designing experimental protocols.

In Vitro Assays

- **DPP-4 Inhibition Assay:** Confirm inhibitory activity (IC_{50}) using purified human DPP-4 enzyme. **Gosogliptin** is a competitive inhibitor with an IC_{50} of 13 nM [1].
- **Selectivity Screening:** Validate selectivity against other dipeptidyl peptidases (e.g., DPP-8, DPP-9) to ensure observed effects are DPP-4 specific [4].
- **Cell-Based Models:** Use neuronal cell lines or primary cultures treated with cytotoxic agents (e.g., amyloid-beta oligomers). Co-administer **Gosogliptin** and measure:
 - Cell viability (e.g., MTT assay).
 - Caspase activity for apoptosis.
 - Levels of phosphorylated tau and synaptic markers.
- **Suggested Concentration Range:** Based on its high potency, a logical starting range for in vitro experiments would be **1 nM to 1000 nM**.

In Vivo Models

- **Animal Models:** Appropriate models include:
 - Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1 mice).
 - Streptozotocin (STZ)-induced sporadic AD models.
 - High-fat diet models to study the diabetes-neurodegeneration link [5].

- **Dosing Regimen:** **Gosogliptin** is orally active. In preclinical species (rats, dogs), a dose of **5 mg/kg** has been used in pharmacokinetic studies [2] [4].
- **Key Readouts:** Monitor behavioral outcomes (e.g., Morris water maze for memory) and post-mortem analysis of brain tissue for amyloid-beta plaques, tau tangles, and markers of inflammation [5].

Frequently Asked Questions & Troubleshooting

Q1: What is the solubility and recommended storage for **Gosogliptin**?

- **Solubility:** **Gosogliptin** is soluble in DMSO (up to 100 mg/mL or 272.92 mM). For in vivo studies, it can be formulated in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution of at least 5 mg/mL [4].
- **Storage:** The powder should be stored at -20°C for long-term stability (2-3 years). Prepared stock solutions in DMSO can be stored at -80°C for up to 6 months and -20°C for up to 1 month. Avoid repeated freeze-thaw cycles [4].

Q2: The compound shows no effect in my neuronal cell model. What could be wrong?

- **Check Bioavailability:** Ensure that the GLP-1 receptor is present in your cell model, as many neuroprotective effects are mediated through this receptor. Consider using a GLP-1 receptor antagonist as a control to confirm the mechanism.
- **Verify Enzyme Inhibition:** Confirm that DPP-4 activity is effectively inhibited in your culture medium or cell lysates after treatment with **Gosogliptin**.
- **Assay the Active Pathway:** Use Western blotting to check if downstream signaling pathways (like PI3K/AKT or AMPK) are being activated as expected [5].

Q3: Are there known issues with hepatotoxicity for **Gosogliptin?** While the DPP-4 inhibitor class is generally not associated with significant hepatotoxicity, and clinically available agents like sitagliptin and linagliptin have a low incidence of liver injury [6], specific clinical data for **Gosogliptin** is limited due to its discontinued development. Standard monitoring of liver enzymes in chronic in vivo studies is recommended.

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